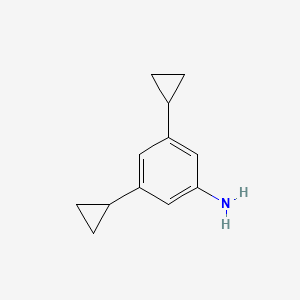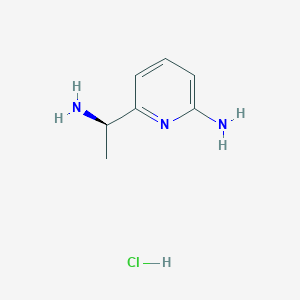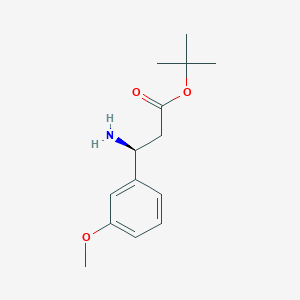![molecular formula C7H14ClNO3 B13900732 [(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride](/img/structure/B13900732.png)
[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride is a chemical compound that belongs to the class of organic compounds known as tetrahydropyrans. These compounds are characterized by a six-membered ring containing one oxygen atom and five carbon atoms. The specific configuration of this compound, with the (3R,4S) stereochemistry, indicates the spatial arrangement of the atoms in the molecule. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diol or an epoxide.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a leaving group on the tetrahydropyran ring.
Acetylation: The resulting amine can be acetylated using acetic anhydride or acetyl chloride to form the acetate ester.
Formation of the Hydrochloride Salt: Finally, the acetate ester can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino or acetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium azide (NaN₃) or halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. The pathways involved typically include binding to the active site of the enzyme, leading to changes in enzyme activity and subsequent effects on metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate
- **[(3R,4S)-4-aminotetrahydropyran-3-yl] chloride
- **[(3R,4S)-4-aminotetrahydropyran-3-yl] bromide
Uniqueness
[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and an acetate ester. This combination of functional groups and stereochemistry imparts unique chemical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C7H14ClNO3 |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
[(3R,4S)-4-aminooxan-3-yl] acetate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-5(9)11-7-4-10-3-2-6(7)8;/h6-7H,2-4,8H2,1H3;1H/t6-,7-;/m0./s1 |
InChI Key |
DUXKXPJLFGXTQS-LEUCUCNGSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1COCC[C@@H]1N.Cl |
Canonical SMILES |
CC(=O)OC1COCCC1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13900649.png)
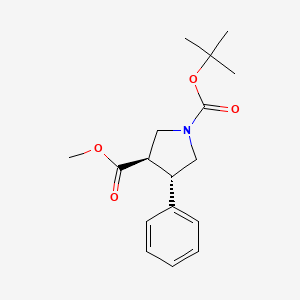
![6-Bromo-1-methylimidazo[4,5-c]pyridin-2-amine](/img/structure/B13900678.png)
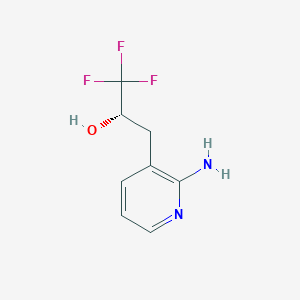
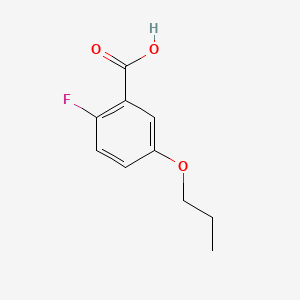
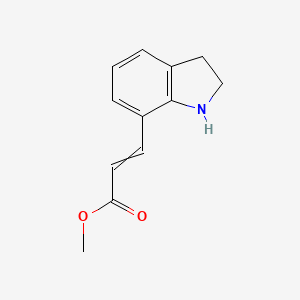
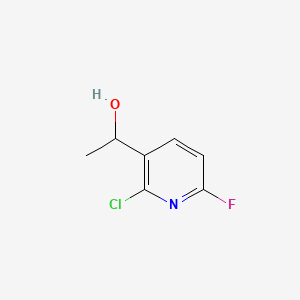
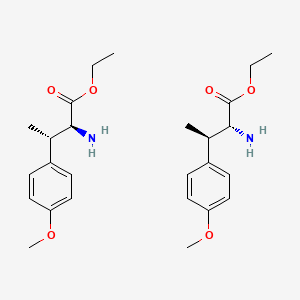
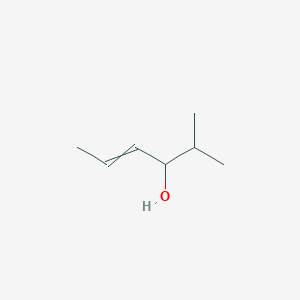
![2-(3,5-Bis(trifluoromethyl)phenyl)-9-bromo-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13900705.png)
